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Compound of Interest

Compound Name: Ertapenem(1-)

Cat. No.: B10828905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ertapenem in the

treatment of complicated intra-abdominal infections (cIAIs). This document includes a summary

of its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics, along with

detailed experimental protocols relevant to its study and development.

Mechanism of Action
Ertapenem is a broad-spectrum carbapenem antibiotic.[1][2] Its bactericidal activity is achieved

by inhibiting the synthesis of the bacterial cell wall.[1][3] Ertapenem binds to penicillin-binding

proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan

synthesis.[1][2] This binding inactivates the PBPs, leading to the formation of a defective cell

wall and subsequent cell lysis.[1][2] In Escherichia coli, Ertapenem shows a strong affinity for

PBPs 2 and 3.[3][4] A key feature of Ertapenem is its stability against hydrolysis by a wide

range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), which are a

common cause of resistance to other beta-lactam antibiotics.[1]
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Caption: Mechanism of action of Ertapenem in a bacterial cell.

Clinical Efficacy
Ertapenem has demonstrated high efficacy in the treatment of cIAIs in numerous clinical trials.

A meta-analysis of six randomized controlled trials involving 2,132 patients showed no

significant difference in clinical success rates between Ertapenem and comparator antibiotics,

which included piperacillin/tazobactam, ceftriaxone plus metronidazole, and ticarcillin/clavulanic

acid.[5]

Outcome Ertapenem Comparator
Odds Ratio

(95% CI)
Reference

Clinical Success

(Adults with cIAI)

84.7%

(861/1017)
83.6% (824/985) 1.11 (0.89-1.39) [5]

Microbiological

Success (Adults

with cIAI)

86.7% (176/203) 81.2% (157/193) Not Reported [6]

Table 1: Clinical and Microbiological Efficacy of Ertapenem in Complicated Intra-Abdominal

Infections.

In a double-blind, randomized Phase III trial comparing Ertapenem (1 g once daily) with

piperacillin/tazobactam (3.375 g every 6 hours), the clinical cure rates in the microbiologically

evaluable population were 86.7% for Ertapenem and 81.2% for piperacillin/tazobactam.[6] For

patients with nonappendiceal infections, the response rates were 83.8% in the Ertapenem

group and 68.8% in the piperacillin/tazobactam group.[6]

Safety and Tolerability
Ertapenem is generally well-tolerated. The most common adverse events reported in clinical

trials are diarrhea, nausea, and headache. The aforementioned meta-analysis found no

significant difference in the incidence of clinical adverse events between Ertapenem and
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comparator regimens.[5] However, Ertapenem was associated with a higher incidence of

laboratory adverse events, though none were reported as serious.[5]

Adverse Event Ertapenem Comparator
Odds Ratio

(95% CI)
Reference

Clinical Adverse

Events
22.9% (176/768) 25.6% (196/764) 0.86 (0.61-1.20) [5]

Laboratory

Adverse Events
12.8% (98/768) 7.9% (60/764) 1.73 (1.14-2.61) [5]

Table 2: Adverse Events Associated with Ertapenem in Complicated Intra-Abdominal Infections.

Pharmacokinetics
Ertapenem exhibits a favorable pharmacokinetic profile that allows for once-daily dosing.[3] It

has a relatively long half-life of approximately 4 hours in adults.[4]

Pharmacokinetic Parameter Value Reference

Half-life (adults) ~4 hours [4]

Protein Binding High [4]

Table 3: Key Pharmacokinetic Parameters of Ertapenem.

Experimental Protocols
Clinical Trial Protocol for Complicated Intra-Abdominal
Infection
This protocol outlines a representative Phase III, randomized, double-blind, multicenter study to

evaluate the efficacy and safety of Ertapenem compared to a standard-of-care antibiotic in the

treatment of cIAI.
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Eligibility Criteria

Patient Screening

Informed Consent

Randomization

Inclusion Criteria:
- Age ≥ 18 years

- Diagnosis of cIAI requiring surgery
- Evidence of systemic inflammation

Treatment Period
(Ertapenem or Comparator)

Test of Cure (TOC) Visit
(e.g., 10-14 days post-treatment)

End of Study

Exclusion Criteria:
- Known hypersensitivity to carbapenems

- Severe renal impairment
- Concurrent infection requiring other antibiotics

Click to download full resolution via product page

Caption: Workflow of a typical clinical trial for cIAI.

1. Study Objectives:

Primary: To demonstrate the non-inferiority of Ertapenem to the comparator in the clinical

cure rate at the Test-of-Cure (TOC) visit in the Microbiologically Evaluable (ME) population.

Secondary: To evaluate the microbiological response, safety, and tolerability of Ertapenem.

2. Study Population:
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Inclusion Criteria:

Adults (≥18 years of age).

Diagnosis of cIAI requiring surgical intervention (e.g., appendiceal perforation, diverticulitis

with perforation or abscess, cholecystitis with rupture).[7]

Evidence of systemic inflammatory response (e.g., fever, elevated white blood cell count).

[7]

Written informed consent.

Exclusion Criteria:

Known hypersensitivity to carbapenems or other beta-lactam antibiotics.[7]

Severe renal impairment (e.g., creatinine clearance <30 mL/min).

Concurrent infection requiring systemic antibacterial therapy other than the study drug.[7]

Pregnancy or lactation.

3. Study Procedures:

Screening: Assess patient eligibility based on inclusion and exclusion criteria.

Randomization: Eligible patients are randomized in a 1:1 ratio to receive either Ertapenem or

the comparator antibiotic.

Treatment:

Ertapenem group: 1 g administered intravenously once daily.[6]

Comparator group: (e.g., Piperacillin/Tazobactam 3.375 g intravenously every 6 hours).[6]

Duration of therapy: Minimum of 4 days, maximum of 14 days, guided by clinical

response.[8]

Assessments:
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Baseline: Medical history, physical examination, vital signs, collection of intra-abdominal

specimens for culture and susceptibility testing.

During treatment: Daily assessment of clinical signs and symptoms, monitoring of adverse

events.

End of Treatment (EOT): Clinical assessment.

Test-of-Cure (TOC) Visit (10-14 days after last dose): Primary efficacy endpoint

assessment. Clinical response is categorized as cure, failure, or indeterminate.[8]

Late Follow-up Visit (optional): To assess for late-onset adverse events or relapse.

4. Statistical Analysis:

The primary efficacy analysis will be performed on the ME population.

Non-inferiority will be assessed by calculating the 95% confidence interval for the difference

in cure rates between the two treatment groups.

In Vitro Susceptibility Testing: Broth Microdilution
Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of

Ertapenem against bacterial isolates using the broth microdilution method, following general

guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

Ertapenem analytical standard powder.

Cation-adjusted Mueller-Hinton Broth (CAMHB).

Sterile 96-well microtiter plates.

Bacterial isolates to be tested.

0.5 McFarland turbidity standard.
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Sterile saline or broth for inoculum preparation.

Incubator (35°C ± 2°C).

Microplate reader or manual reading device.

2. Procedure:

Preparation of Ertapenem Stock Solution: Prepare a stock solution of Ertapenem at a known

concentration (e.g., 1024 µg/mL) in a suitable solvent as recommended by the manufacturer.

Preparation of Ertapenem Dilutions:

Perform serial two-fold dilutions of the Ertapenem stock solution in CAMHB to achieve the

desired final concentrations in the microtiter plate (e.g., ranging from 64 µg/mL to 0.06

µg/mL).

Dispense 50 µL of each Ertapenem dilution into the appropriate wells of the 96-well plate.

Inoculum Preparation:

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland

standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation of Microtiter Plate:

Add 50 µL of the diluted bacterial suspension to each well containing the Ertapenem

dilutions.

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well

(broth only).

Incubation: Incubate the inoculated plate at 35°C ± 2°C for 16-20 hours in ambient air.
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Reading of Results:

The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth of

the organism as detected by the unaided eye or a microplate reader.

Animal Model: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant animal model for inducing polymicrobial

intra-abdominal infection and sepsis.[9]

1. Animals:

Male C57BL/6 mice (8-12 weeks old).

2. Materials:

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

Surgical instruments (scissors, forceps, needle holders).

Suture material (e.g., 3-0 silk).

21-gauge needle.

Antiseptic solution (e.g., 70% ethanol, povidone-iodine).

Warm sterile saline for resuscitation.

3. Procedure:

Anesthesia: Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of

anesthesia by lack of pedal withdrawal reflex.

Surgical Preparation: Shave the abdomen and disinfect the surgical site with antiseptic

solution.

Laparotomy: Make a 1-2 cm midline incision through the skin and linea alba to expose the

peritoneal cavity.
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Cecal Ligation:

Exteriorize the cecum.

Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end

(e.g., 5.0 mm to induce mid-grade sepsis). The severity of sepsis can be modulated by the

length of the ligated cecal segment.[9]

Cecal Puncture:

Puncture the ligated cecum once or twice with a 21-gauge needle.[9]

Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal

cavity.[9]

Closure:

Return the cecum to the abdominal cavity.

Close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid

resuscitation.[9]

Post-operative Care:

Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, decreased

activity).

Provide analgesia as per institutional guidelines.

Ertapenem or other therapeutic agents can be administered at specified time points post-

CLP to evaluate their efficacy.

Logical Relationships
Antibiotic Selection Pathway for cIAI
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The selection of an appropriate antibiotic for cIAI is a critical decision-making process that

considers several factors.

Patient with Suspected cIAI

Clinical Assessment
(Severity, Comorbidities, Risk Factors)

Source Control
(e.g., Surgery, Drainage)

Empirical Antibiotic Therapy

Community-Acquired Healthcare-Associated

Mild-to-Moderate Severity High Risk / Severe

Broader-Spectrum Carbapenem
or Combination TherapyErtapenem

De-escalation based on
Culture and Susceptibility Results

Targeted Therapy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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